3'-Aminoacétophénone

Vue d'ensemble

Description

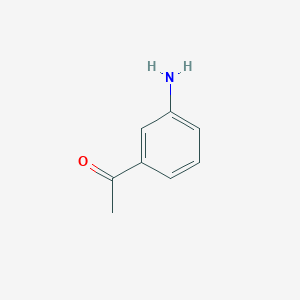

3'-Aminoacetophenone, also known as 3-Aminoacetophenone, is an organic compound with the molecular formula C₈H₉NO and a molecular weight of 135.166 g/mol . This compound is characterized by the presence of an amino group (-NH₂) attached to the third position of the phenyl ring, and an ethanone group (-COCH₃) attached to the first position. It is a yellow crystalline solid with a melting point of approximately 96°C .

Applications De Recherche Scientifique

Medicinal Chemistry

3'-Aminoacetophenone plays a critical role in the synthesis of various pharmaceuticals. Its derivatives are often utilized in the development of drugs due to their biological activity.

Case Study: Synthesis of Pactamycin

One notable application of 3'-Aminoacetophenone is in the asymmetric total synthesis of pactamycin, a complex antitumor antibiotic. The compound serves as a starting reagent in this synthesis, showcasing its utility in producing biologically active molecules with therapeutic potential .

Research Findings

Research has demonstrated that derivatives of 3'-Aminoacetophenone exhibit significant antiproliferative properties across multiple cancer cell lines. This highlights the compound's potential as a lead structure for developing new anticancer agents .

Analytical Chemistry

3'-Aminoacetophenone is also employed in analytical methods, particularly in chromatography and spectroscopy.

Application in Chromatography

The compound is used as a standard reference material for gas chromatography (GC) and high-performance liquid chromatography (HPLC) due to its well-defined chemical properties and stability. Its purity is typically analyzed using GC methods, ensuring accurate quantification in various samples .

Spectroscopic Studies

Studies utilizing Fourier Transform Infrared (FT-IR) and Raman spectroscopy have provided insights into the molecular dynamics and interactions of 3'-Aminoacetophenone. These techniques help elucidate the compound's structural characteristics and vibrational modes, which are essential for understanding its reactivity and interactions with other molecules .

Material Science

In material science, 3'-Aminoacetophenone has been explored for its potential applications in polymer chemistry and nanotechnology.

Synthesis of Functional Polymers

Research indicates that 3'-Aminoacetophenone can be used as a building block for synthesizing functional polymers. These polymers may possess unique properties suitable for applications in coatings, adhesives, and drug delivery systems .

Nanotechnology Applications

The compound has been investigated for its role in the synthesis of nanomaterials, particularly those with antimicrobial properties. By modifying the structure of 3'-Aminoacetophenone, researchers can create nanoparticles that exhibit enhanced antibacterial activity, making them suitable for medical applications .

Mécanisme D'action

Target of Action

3’-Aminoacetophenone, also known as 1-(3-Aminophenyl)ethanone, is a compound that primarily targets the enzyme tyrosinase . Tyrosinase is a copper-containing enzyme involved in the production of melanin and other pigments from tyrosine by oxidation .

Mode of Action

The compound interacts with tyrosinase in a complex manner. Depending on the concentration of the substrate, it can either inhibit or activate the enzyme . This is due to non-enzymatic reactions involving the highly reactive molecule o-dopaquinone, which is produced when tyrosinase acts on l-dopa . The amino group of 3’-aminoacetophenone can nucleophilically attack the o-quinones, leading to the formation of a colorless adduct . This adduct can then be oxidized by another molecule of o-dopaquinone, resulting in a colored compound with an absorbance higher than that of the dopachrome .

Biochemical Pathways

The action of 3’-Aminoacetophenone affects the melanin biosynthesis pathway. By interacting with tyrosinase, it influences the conversion of l-dopa to o-dopaquinone, a key step in the production of melanin . The compound’s ability to form adducts with o-quinones can disrupt this pathway, affecting the production of melanin .

Result of Action

The primary molecular effect of 3’-Aminoacetophenone’s action is the formation of a colorless adduct with o-dopaquinone, which can subsequently be oxidized to form a colored compound . This can result in changes in the coloration of tissues, particularly those where melanin biosynthesis occurs. At the cellular level, the compound’s interaction with tyrosinase can affect the function of melanocytes, the cells responsible for melanin production .

Action Environment

The action, efficacy, and stability of 3’-Aminoacetophenone can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its reactivity. Temperature can influence the compound’s stability and the rate of its reactions. Furthermore, the presence of other substances, such as inhibitors or activators of tyrosinase, can modulate the compound’s effects .

Méthodes De Préparation

3'-Aminoacetophenone can be synthesized through various methods. One common synthetic route involves the reduction of 3’-nitroacetophenone using tin(II) chloride and hydrochloric acid . The reaction proceeds as follows:

- Dissolve 3’-nitroacetophenone in a mixture of tin(II) chloride and hydrochloric acid.

- Heat the mixture to 90°C and then cool it to room temperature.

- Filter the resulting precipitate and wash it with water.

- Recrystallize the product from ethanol to obtain pure 3'-Aminoacetophenone.

Industrial production methods may involve similar reduction reactions but on a larger scale, with optimized conditions for higher yield and purity.

Analyse Des Réactions Chimiques

3'-Aminoacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-acetamidobenzoic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction of the ethanone group can yield 1-(3-aminophenyl)ethanol.

Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with phenols to form azo dyes.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and nitrous acid for diazotization .

Comparaison Avec Des Composés Similaires

3'-Aminoacetophenone can be compared with other similar compounds, such as:

1-(4-Aminophenyl)ethanone: Similar structure but with the amino group at the fourth position, which may result in different reactivity and applications.

1-(2-Aminophenyl)ethanone:

3-Acetylphenylamine: Another name for 3'-Aminoacetophenone, highlighting its acetyl group attached to the phenyl ring.

These comparisons highlight the unique position of the amino group in 3'-Aminoacetophenone, which influences its chemical behavior and applications.

Activité Biologique

3'-Aminoacetophenone, also known as 3-acetylaniline, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activities, encompassing antioxidant, anticancer, and antimicrobial effects, supported by relevant data and case studies.

Chemical Structure and Properties

3'-Aminoacetophenone is characterized by an amino group attached to the aromatic ring of acetophenone. Its molecular formula is CHN, and it exhibits properties that make it a candidate for diverse biological applications.

Antioxidant Activity

Research indicates that 3'-aminoacetophenone exhibits significant antioxidant properties. A study comparing various derivatives found that certain compounds with similar structures showed DPPH radical scavenging activities comparable to ascorbic acid, a well-known antioxidant. The antioxidant activity of 3'-aminoacetophenone itself has been suggested but requires further investigation to quantify its efficacy accurately .

Anticancer Activity

3'-Aminoacetophenone has shown promise in anticancer research. A notable study evaluated the activity of aminochalcones, including 3'-aminochalcone derivatives, against various cancer cell lines. The findings indicated that 3'-aminochalcone exhibited IC values ranging from 1.43 to 1.98 µg/mL against human colon cancer cell lines (HT-29, LS180), demonstrating significant antiproliferative effects .

Table: Anticancer Activity of Aminochalcones

| Compound | Cell Line | IC (µg/mL) |

|---|---|---|

| 2'-Aminochalcone | HT-29 | 1.43 |

| 3'-Aminochalcone | HT-29 | 1.98 |

| 4'-Aminochalcone | HT-29 | Not reported |

The mechanism of action appears to involve apoptosis induction in cancer cells, making it a potential candidate for further development in cancer therapeutics .

Antimicrobial Activity

In addition to its anticancer properties, 3'-aminoacetophenone has demonstrated antimicrobial effects. A study on aminochalcones highlighted that derivatives effectively inhibited the growth of Escherichia coli and other pathogenic bacteria. The strongest bacteriostatic activity was noted for specific derivatives at concentrations as low as 0.0625 mg/mL .

Table: Antimicrobial Activity of Aminochalcones

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| 3'-Amino-4-benzyloxychalcone | E. coli ATCC10536 | 0.0625 |

| 4'-Aminochalcone | Various strains | Not reported |

Case Studies

- Antioxidant Evaluation : A comparative study assessed the antioxidant capacity of various amino derivatives, including those related to 3'-aminoacetophenone. The results indicated a strong correlation between structure and antioxidant efficacy, with some derivatives outperforming traditional antioxidants like vitamin C .

- Anticancer Mechanism : Research on the molecular mechanisms revealed that the anticancer effects of 3'-aminoacetophenone derivatives are largely attributed to their ability to induce apoptosis in cancer cells through pathways involving caspases .

Propriétés

IUPAC Name |

1-(3-aminophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQHAYFOPRIUOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021830 | |

| Record name | 3-Aminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-03-6 | |

| Record name | 3′-Aminoacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(3-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Aminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-aminoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-Aminoacetophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H366ULD45X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the antifungal properties of 1-(3-Aminophenyl)ethanone derivatives?

A: Research has shown that 1-(3-Aminophenyl)ethanone can be used as a building block to synthesize compounds with promising antifungal activity. Specifically, reacting 1-(3-Aminophenyl)ethanone with various aryl aldehydes produces 1-(3-(benzylideneamino)phenyl)ethanone derivatives. [] These derivatives have demonstrated in vitro fungitoxicity against several fungal species, including Altemaria attemata, Fusarium oxysporum, Helminthosporium oryzae, and Colletotrichum capsici. [] Notably, some derivatives exhibit potent activity, with 1-(3-(4-Hydroxy-3-methoxybenzylideneamino)phenyl)ethanone displaying comparable efficacy to the commercial fungicide Bavistin 50 WP against F. oxysporum. [] This highlights the potential of 1-(3-Aminophenyl)ethanone derivatives as lead compounds for developing novel antifungal agents.

Q2: How does 1-(3-Aminophenyl)ethanone react with phosphorus ylides?

A: 1-(3-Aminophenyl)ethanone demonstrates versatile reactivity with both (N-phenyliminovinylidene)triphenylphosphorane and (2-oxovinylidene)triphenylphosphorane. [] In reactions with these phosphorus ylides, 1-(3-Aminophenyl)ethanone primarily yields phosphanylidene cyclobutylidenes and phosphanylidene amides. [] This reactivity profile differs from that observed with other compounds like aminothioxothiazolidinone and thiazolamine, which produce different product distributions depending on the specific phosphorus ylide used. [] These variations highlight the influence of the nucleophilic character and reactivity of different phosphorus reagents on the reaction pathway and product formation with 1-(3-Aminophenyl)ethanone.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.